Acidity Comparison: Hexafluoroglutaric Acid (HFGA) vs. Glutaric Acid and Trifluoroacetic Acid
Hexafluoroglutaric acid exhibits dramatically enhanced acidity relative to its non-fluorinated analog, glutaric acid, due to the strong electron-withdrawing effect of the six fluorine atoms. Its predicted pKa of 0.23 ± 0.10 is approximately four orders of magnitude more acidic than glutaric acid (pKa₁ ≈ 4.34, pKa₂ ≈ 5.41) [1]. Notably, HFGA is even more acidic than trifluoroacetic acid (pKa = 0.52), a benchmark for strong organic acids .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 0.23 ± 0.10 (predicted) |
| Comparator Or Baseline | Glutaric acid: pKa₁ = 4.34, pKa₂ = 5.41; Trifluoroacetic acid: pKa = 0.52 |
| Quantified Difference | HFGA is >10,000× more acidic than glutaric acid; ~2× more acidic than trifluoroacetic acid (lower pKa indicates stronger acid). |
| Conditions | Predicted value based on structural calculation; experimental determination via potentiometric titration or ¹⁹F NMR spectroscopy . |
Why This Matters
The exceptionally low pKa enables reactions under milder conditions and influences polymer synthesis kinetics, while also affecting solubility and metal coordination behavior.
- [1] PubChem. Glutaric acid (Compound Summary). National Center for Biotechnology Information. View Source
